2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a brominated phenoxy group, a tert-butyl substituent, and a thiadiazole ring. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-tert-butylphenol to form 4-bromo-2-tert-butylphenol.
Acetylation: The brominated phenol is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-2-tert-butylphenoxy)acetyl chloride.
Thiadiazole Formation: The final step involves the reaction of the acetyl chloride intermediate with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the phenoxy group.
Reduction: Reduction reactions could target the bromine substituent or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and possible biological effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a chlorine substituent instead of bromine.
2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the thiadiazole ring.
Uniqueness
The uniqueness of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-9-18-19-14(22-9)17-13(20)8-21-12-6-5-10(16)7-11(12)15(2,3)4/h5-7H,8H2,1-4H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJBIHRZQDNGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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